

H2L5186303 biological activity and IC50 values

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Compound of Interest

Compound Name: H2L5186303

Cat. No.: B10782798

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An In-Depth Technical Guide to the Biological Activity and IC50 Values of **H2L5186303**

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid involved in a wide array of cellular processes, and its signaling is implicated in various diseases, making its receptors, including LPA2, attractive therapeutic targets.[3][4] This document provides a comprehensive overview of the biological activity, IC50 values, and experimental methodologies related to **H2L5186303**, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative Inhibitory Activity of H2L5186303

The inhibitory potency and selectivity of **H2L5186303** have been characterized against several LPA receptors. The following table summarizes the reported IC50 values.

Target	IC50 (nM)	Reference
LPA2 Receptor	9	[1][4]
LPA3 Receptor	1230	[4]
LPA1 Receptor	27354	[4]

Summary of Biological Activities

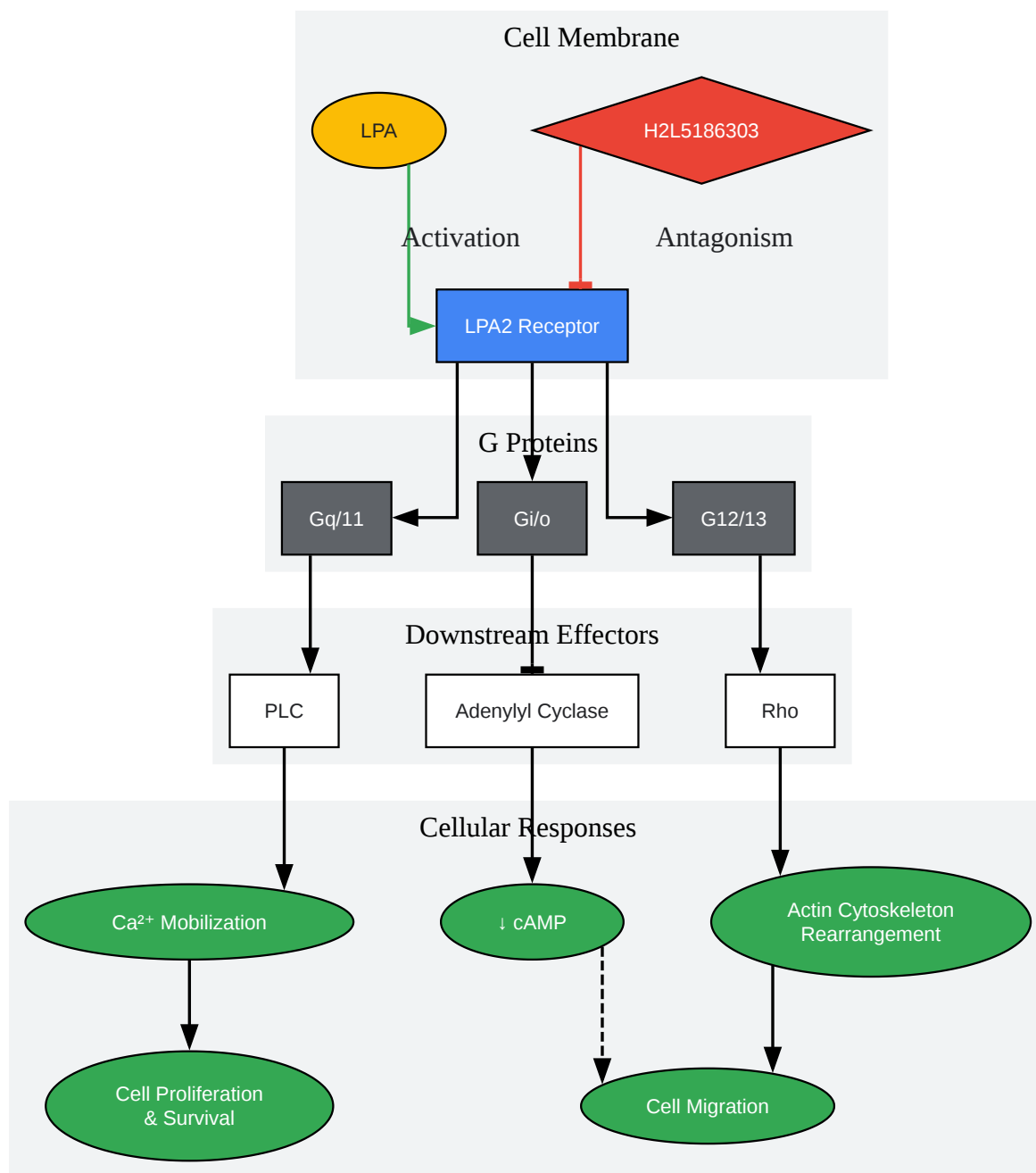
H2L5186303 has demonstrated a range of biological effects in both in vitro and in vivo models. These activities highlight its potential as a modulator of LPA2-mediated pathways.

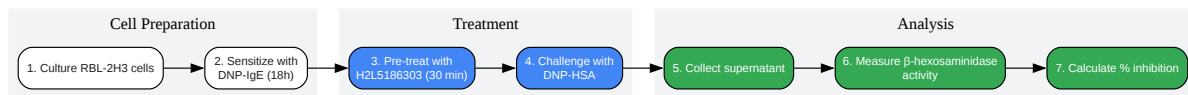
Model System	Concentration/Dose	Key Biological Effects	Reference
In Vitro			
RBL-2H3 Mast Cells	0.3-10 μ M	Inhibition of mast cell degranulation.[1][5]	[1][5]
Intestinal Epithelial Cells	10 μ M	Inhibition of LPA2-mediated growth and promotion of apoptosis.[1]	[1]
MG63-A12 Cells	10 μ M	Suppression of cell motility in the presence of Lysophosphatidic acid.[1]	[1]
HT1080-M6 Cells	Not specified	Significant suppression of high cell invasion activity.[2]	[2]
In Vivo			
OVA-Sensitized Mice	0-50 mg/kg (i.p.)	Suppression of eosinophil and lymphocyte levels; inhibition of tracheal inflammation.[1]	[1]
Lpar5f/f Villin-Cre Mice	10 mg/kg (i.p.)	Inhibition of cell proliferation in intestinal crypts and promotion of apoptosis.[1]	[1]
OVA-Induced Asthma Model	1 mg/kg (i.p.)	Strong suppression of airway hyperresponsiveness,	[1][3][6]

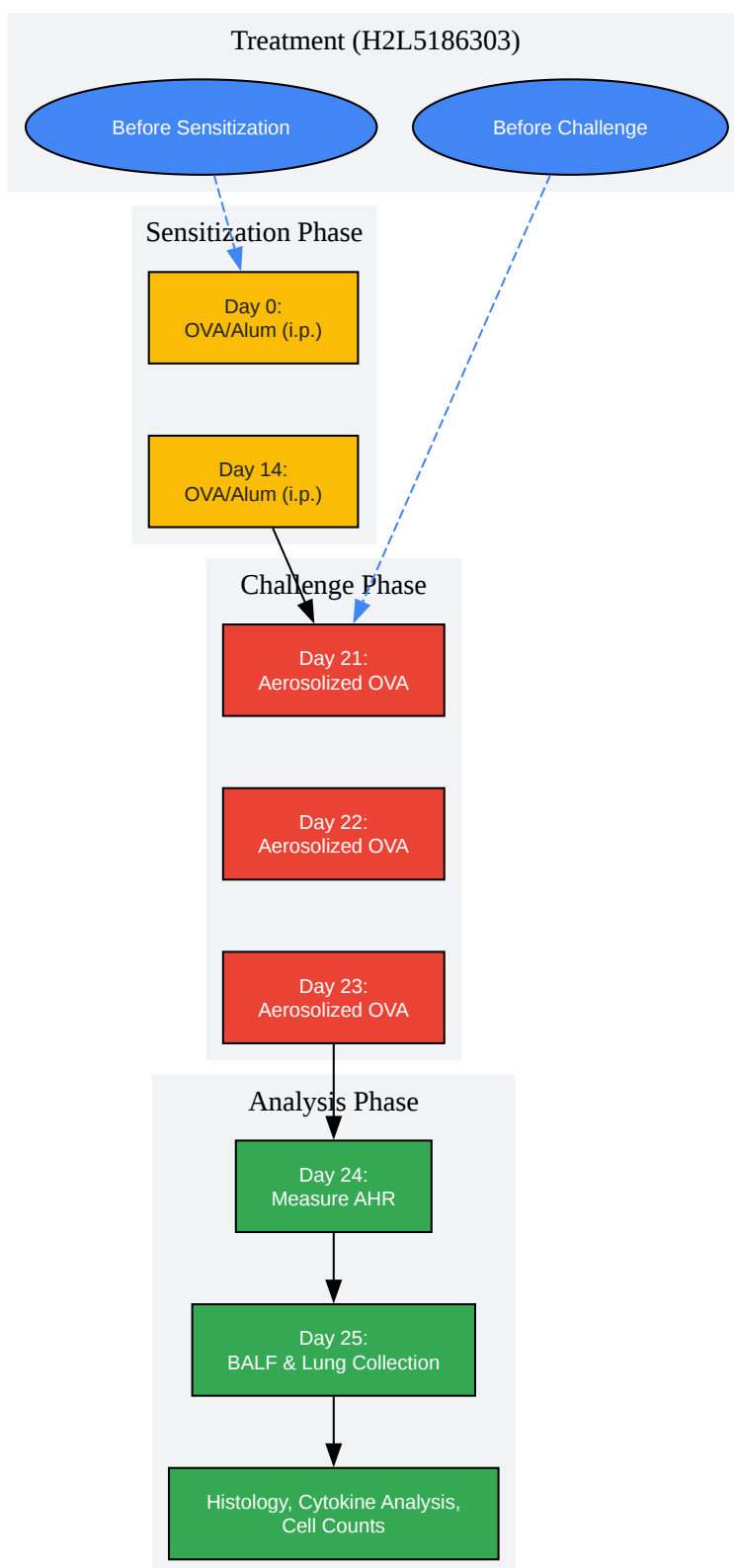
inflammatory
cytokines (IL-4, IL-13,
IFN- γ), mucus
production, and
eosinophil numbers
when administered
before sensitization
and challenge.[1][3][6]

Signaling Pathways

The LPA2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, can couple to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[6] This initiates downstream signaling cascades that influence a variety of cellular responses, including cell proliferation, survival, and migration.[7] **H2L5186303** acts by blocking the activation of this receptor.







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